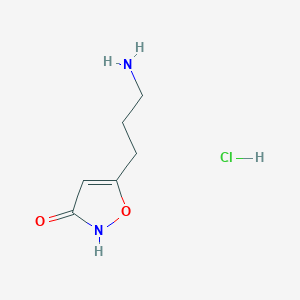

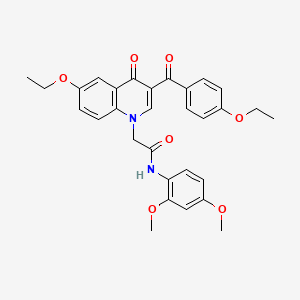

![molecular formula C15H8Cl2N2S B2386749 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole CAS No. 79889-36-4](/img/structure/B2386749.png)

2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole” is a compound that has been studied for its potential biological activities . It is a derivative of imidazo[2,1-b]thiazole, a heterocyclic compound that has been found to have significant antimycobacterial properties .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves the cyclization of certain compounds under specific conditions . For instance, one study reported the cyclization of a compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux condition .Molecular Structure Analysis

The molecular structure of “2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can be used to identify the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving “2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole” and its derivatives can be complex. These reactions often involve the formation of new bonds and the breaking of existing ones .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole” can be determined using various analytical techniques. For example, its melting point can be determined using a melting point apparatus .科学研究应用

- Researchers have synthesized potent 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles as effective radiosensitizers and anticarcinogenic compounds .

- Additionally, 7-bromo-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole showed effectiveness against both parental melanoma cell lines .

- Some derivatives of this compound serve as PET imaging probes for detecting β-amyloid plaques in the brains of Alzheimer’s patients .

Anticancer Activity

Anxiolytic Properties

PET Imaging Probe for Alzheimer’s Disease

Kinase Inhibition

Antimicrobial Activity

Optical Limiting Properties

未来方向

作用机制

Target of Action

The primary target of 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by binding to its active site . The interaction is characterized by a desirable fitting pattern and stability of the protein-ligand complex . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate .

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the pantothenate and coenzyme A biosynthesis pathways . This disruption affects various downstream metabolic processes that rely on coenzyme A, including the Krebs cycle and fatty acid synthesis . The disruption of these pathways inhibits the growth and proliferation of the bacteria .

Pharmacokinetics

The compound was designed with in silico admet prediction, suggesting that its absorption, distribution, metabolism, excretion, and toxicity (admet) properties were considered during its design .

Result of Action

The compound exhibits potent in vitro antitubercular activity. For instance, one of the derivatives of this compound displayed an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound effectively inhibits the growth and proliferation of the bacteria .

Action Environment

The action, efficacy, and stability of 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole can be influenced by various environmental factors. It’s worth noting that the compound showed selective inhibition of Mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria , suggesting that it may be more effective in certain microbial environments .

属性

IUPAC Name |

2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2S/c16-10-6-5-9(7-11(10)17)12-8-19-13-3-1-2-4-14(13)20-15(19)18-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSFLBIFFQIOAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

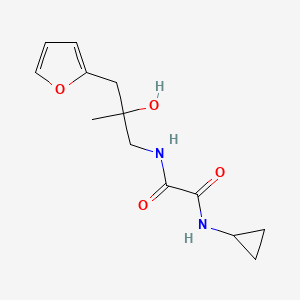

![2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2386667.png)

![N-(1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2386674.png)

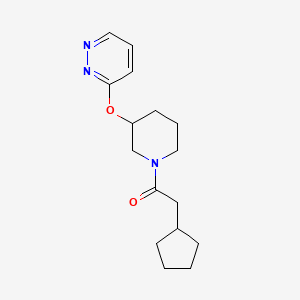

![2-[(4-Bromophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2386679.png)

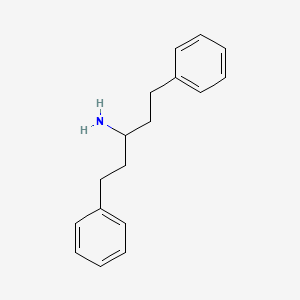

![3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2386680.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2386682.png)

![3,5-dimethoxy-N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2386684.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2386687.png)